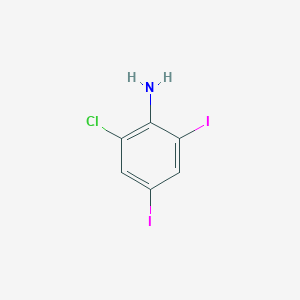
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hemioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a morpholine ring substituted with an aminomethyl group and protected by a tert-butoxycarbonyl (BOC) group. The hemioxalate salt form enhances its stability and solubility, making it suitable for various synthetic and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE typically involves multiple steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a substitution reaction, often using formaldehyde and a suitable amine.
Protection with BOC Group: The amino group is then protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine.
Formation of Hemioxalate Salt: Finally, the hemioxalate salt is formed by reacting the BOC-protected compound with oxalic acid.
Industrial Production Methods
Industrial production of (S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in synthetic and medicinal chemistry.
科学的研究の応用
(S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for the development of biologically active molecules.
Medicine: It is utilized in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The BOC group provides protection during synthetic processes, ensuring the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
(S)-4-BOC-3-AMINOMETHYL-PIPERIDINE HEMIOXALATE: Similar structure but with a piperidine ring.
(S)-4-BOC-3-AMINOMETHYL-PYRROLIDINE HEMIOXALATE: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
(S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE is unique due to its morpholine ring, which imparts distinct chemical and biological properties. The presence of the BOC group enhances its stability, making it a valuable intermediate in various synthetic applications.
特性
分子式 |
C22H42N4O10 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC名 |
tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/2C10H20N2O3.C2H2O4/c2*1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h2*8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t2*8-;/m00./s1 |
InChIキー |
OSTYSECWYZMKTJ-QXGOIDDHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.C(=O)(C(=O)O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCOCC1CN.CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


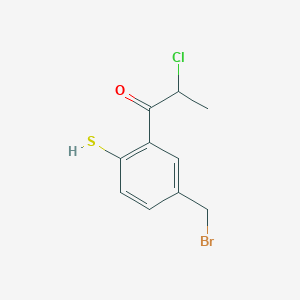
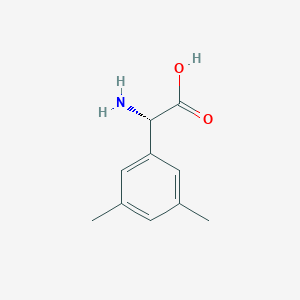
![Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)
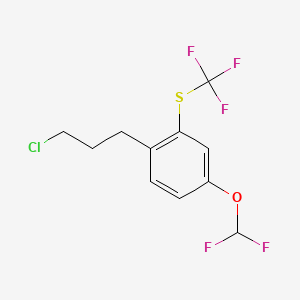
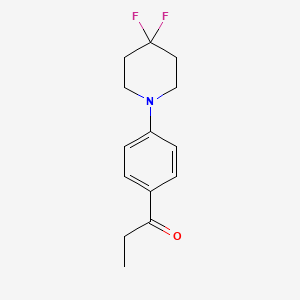
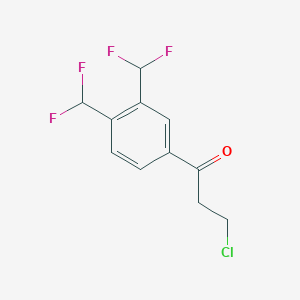

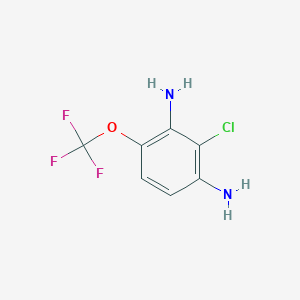
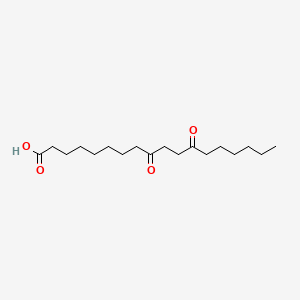


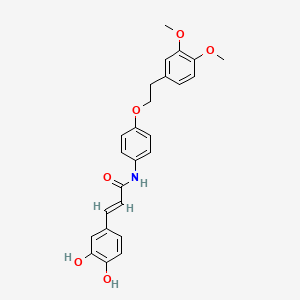
![1H-Isoindole-1,3(2H)-dione, 2-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B14056481.png)
